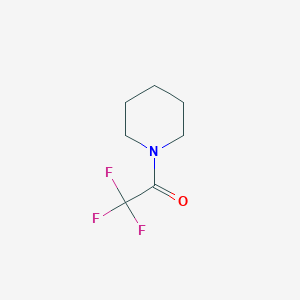










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1.C([Li])CCC.[F:16][C:17]([F:27])([F:26])[C:18](N1CCCCC1)=[O:19].[Cl-].[NH4+]>C(OCC)C>[F:16][C:17]([C:18]([C:2]1[CH:7]=[CH:6][C:5]2[O:8][CH2:9][O:10][C:4]=2[CH:3]=1)=[O:19])([F:27])[F:26] |f:3.4|
|


|
Name
|
|
|
Quantity
|
4.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(C=C1)OCO2
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
12 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
3.62 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)N1CCCCC1)(F)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring over 15 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
After 50 minutes at -30° C. the mixture was cooled to -50° C.
|
|
Duration
|
50 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 45 minutes at -50° C. the reaction mixture was warmed up to -40° C. for 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
WAIT
|
|
Details
|
to room temperature over another 30 minutes
|
|
Duration
|
30 min
|
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
|
Type
|
WASH
|
|
Details
|
the organic top layer washed with 10% aqueous ammonium chloride (3× 50 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
After filtration and removal of the ether under reduced pressure the residual liquid
|
|
Type
|
DISTILLATION
|
|
Details
|
was distilled in vacuo
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(F)(F)C(=O)C1=CC2=C(C=C1)OCO2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 50.4% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |